1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide
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Overview
Description
Preparation Methods
The synthesis of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of strong acids or bases as catalysts and requires controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide can be compared with other imidazole derivatives, such as:
1H-imidazole-4-carboxamide: Known for its antiviral properties.
2-methyl-1H-imidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
1H-benzimidazole: Exhibits antifungal and anthelmintic activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2731014-26-7 |
---|---|
Molecular Formula |
C10H12BrN3 |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
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